molecular formula C12H19N3 B13252340 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane

1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane

Cat. No.: B13252340
M. Wt: 205.30 g/mol
InChI Key: GKJVFRDEBMLHOT-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a pyrrole ring and a spirocyclic nonane framework, which imparts distinct chemical and physical properties. The molecular formula of this compound is C13H20N2, and it has a molecular weight of 204.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane typically involves the reaction of a pyrrole derivative with a spirocyclic amine. One common method involves the condensation of 1-methylpyrrole-3-carboxaldehyde with 2,7-diazaspiro[3.5]nonane under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both a pyrrole ring and a spirocyclic nonane framework makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

3-(1-methylpyrrol-3-yl)-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C12H19N3/c1-15-7-2-10(8-15)11-12(9-14-11)3-5-13-6-4-12/h2,7-8,11,13-14H,3-6,9H2,1H3

InChI Key

GKJVFRDEBMLHOT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2C3(CCNCC3)CN2

Origin of Product

United States

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